Eticyclidine - 2201-15-2

Eticyclidine

Catalog Number: EVT-267897
CAS Number: 2201-15-2
Molecular Formula: C14H21N
Molecular Weight: 203.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-Ethyl-1-phenylcyclohexylamine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.
Classification and Source

Eticyclidine is categorized as an arylcycloalkylamine, a subclass of compounds that includes phencyclidine and ketamine. These compounds are known for their interactions with the N-methyl-D-aspartate (NMDA) receptor in the central nervous system, leading to dissociative effects. Eticyclidine was developed by Parke-Davis in the 1970s but was overshadowed by ketamine due to the latter's more favorable pharmacological profile. Following its development, eticyclidine was placed on the Schedule I list of controlled substances due to its potential for abuse and hallucinogenic properties .

Synthesis Analysis

The synthesis of eticyclidine involves several key steps typically utilizing a combination of Grignard reagents and cyclohexanones. The following outlines a general method for synthesizing eticyclidine:

  1. Formation of Cyclohexanone Derivative: A cyclohexanone is reacted with a substituted phenyl compound using a Grignard reagent.
  2. Reaction Conditions: The reaction is typically carried out under reflux conditions in an inert atmosphere (e.g., nitrogen) to prevent moisture interference.
  3. Isolation: The product is isolated through standard extraction methods and purified via column chromatography.

A specific example includes the reaction of phenyl magnesium bromide with a nitrile compound derived from cyclohexanone, followed by subsequent steps involving hydrolysis and neutralization to yield eticyclidine .

Molecular Structure Analysis

Eticyclidine has the molecular formula C14H21NC_{14}H_{21}N and a molar mass of approximately 203.329 g/mol. Its structure features:

  • A cyclohexane ring connected to a piperidine moiety.
  • An aromatic ring which contributes to its pharmacological activity.

The three-dimensional conformation of eticyclidine allows it to effectively interact with various receptors in the brain, particularly the NMDA receptor. The structural characteristics contribute to its dissociative anesthetic effects .

Chemical Reactions Analysis

Eticyclidine undergoes several chemical reactions typical of arylcycloalkylamines:

  1. Nucleophilic Substitution: The nitrogen atom in the piperidine ring can undergo nucleophilic substitution reactions, allowing for the formation of various derivatives.
  2. Oxidation Reactions: Under certain conditions, eticyclidine can be oxidized to form N-oxide derivatives which may exhibit altered pharmacological properties.
  3. Reactivity with Electrophiles: The aromatic ring can participate in electrophilic aromatic substitution reactions, enabling further functionalization.

These reactions are crucial for developing new analogs that may possess different therapeutic profiles or reduced side effects .

Mechanism of Action

Eticyclidine primarily acts as an antagonist at the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function. By inhibiting this receptor:

  • Dissociative Effects: Users experience feelings of detachment from their environment and self.
  • Anesthetic Properties: Its action leads to profound analgesia and sedation, similar to other dissociatives like ketamine.

Research indicates that eticyclidine may also interact with other receptors such as opioid receptors, contributing to its complex pharmacological profile .

Physical and Chemical Properties Analysis

Eticyclidine exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and chloroform but poorly soluble in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

These properties are essential for understanding how eticyclidine behaves in biological systems and its suitability for various applications .

Applications

Historical Context and Development of Eticyclidine

Emergence in Pharmaceutical Research (Parke-Davis, 1970s)

Eticyclidine (PCE, CI-400) emerged from Parke-Davis Laboratories' systematic exploration of arylcyclohexylamine compounds in the 1950s–1970s. Chemist Victor Maddox’s 1956 synthesis of phencyclidine (PCP, CI-395) established the structural template for this class. Pharmacological screening revealed PCP induced a unique "cataleptic anesthesia" in animal models—characterized by preserved cardiorespiratory function but accompanied by psychotic reactions in humans. To mitigate these side effects, Parke-Davis chemists synthesized eticyclidine in the early 1960s by replacing PCP’s piperidine ring with an N-ethylamino group (N-ethyl-1-phenylcyclohexylamine) [1] [5] [9].

Preclinical studies positioned PCE as a high-affinity NMDA receptor antagonist with dissociative properties similar to PCP but greater potency. Initial observations noted its rapid induction of a trance-like state with profound analgesia and amnesia, albeit with frequent catatonic rigidity and involuntary movements. EEG studies during human trials detected abnormal delta waves, suggesting cortical dissociation—a finding that later informed mechanistic models of dissociative anesthesia [2] [5] [9].

Table 1: Key Early Arylcyclohexylamines Developed by Parke-Davis

Compound (Code)Chemical StructurePrimary Pharmacological ActionClinical Fate
Phencyclidine (CI-395/Sernyl)1-(1-Phenylcyclohexyl)piperidineNMDA receptor antagonismDiscontinued (1967) due to psychosis
Eticyclidine (CI-400)N-Ethyl-1-phenylcyclohexylamineNMDA receptor antagonismAbandoned in favor of ketamine
Ketamine (CI-581)2-(2-Chlorophenyl)-2-(methylamino)cyclohexanoneNMDA receptor antagonismApproved for clinical use (1970)

Discontinuation and Transition to Illicit Status

PCE’s clinical development was halted by 1970 due to its pronounced hallucinogenic effects and unpredictable psychotomimetic reactions. Postoperative evaluations documented frequent episodes of agitation, depersonalization, and vivid hallucinations—side effects deemed clinically unmanageable compared to the emerging alternative, ketamine [1] [5] [9]. Consequently, PCE never achieved commercial therapeutic application.

Regulatory actions swiftly classified PCE as a Schedule I controlled substance under the UN Convention on Psychotropic Substances by the 1970s, prohibiting medical use due to high abuse potential and lack of therapeutic utility. Illicit use briefly surfaced in the 1970s–1980s, particularly in Los Angeles, where it was distributed as a PCP analogue with similar dissociative effects. However, PCE’s recreational prevalence remained limited compared to PCP or ketamine, leading to its current status as a niche substance in drug surveillance reports [1] [2] [6].

Table 2: Comparative Clinical Viability of Early Dissociative Anesthetics

ParameterPhencyclidine (PCP)Eticyclidine (PCE)Ketamine
Relative Potency1x (reference)~1.5x0.1x
Anesthetic UtilityModerate (discontinued)Low (abandoned)High (adopted)
Psychotomimetic EffectsSevereSevereModerate
Regulatory StatusSchedule II (US)Schedule I (US)Schedule III (US)

Role in the Evolution of Dissociative Anesthetic Research

Though clinically unsuccessful, PCE provided critical insights into structure-activity relationships (SAR) governing NMDA receptor antagonism. Researchers determined that the cyclohexylamine core was indispensable for receptor binding, while modifications to the amine group modulated potency and duration. PCE’s N-ethyl substitution demonstrated that smaller alkyl groups enhanced receptor affinity compared to PCP’s bulkier piperidine—a finding directly influencing ketamine’s design with its methylamino group [3] [8] [9].

PCE also accelerated mechanistic studies of glutamatergic neurotransmission. Its high affinity for the PCP-binding site within NMDA receptor channels confirmed the role of NMDA blockade in dissociative states. This knowledge enabled targeted development of later analogues, including 3-MeO-PCE and 4-MeO-PCP, which retain PCE’s core structure but incorporate methoxy modifications to alter pharmacokinetics [3] [6] [8]. Contemporary research classifies PCE as a foundational "PCE-like" molecule within the arylcyclohexylamine taxonomy, distinct from PCP-like or ketamine-like subfamilies due to its N-alkyl chain [8].

Table 3: Molecular Evolution from PCE to Modern Arylcyclohexylamines

Structural FeatureEticyclidine (PCE)Ketamine3-MeO-PCE (Modern Analog)
Aryl GroupPhenyl2-Chlorophenyl3-Methoxyphenyl
Amine GroupN-EthylaminoN-MethylaminoN-Ethylamino
Cyclohexyl ModificationsNoneCarbonyl (C2)None
Primary Receptor TargetNMDA (PCP site)NMDA (PCP site)NMDA (PCP site)

Properties

CAS Number

2201-15-2

Product Name

Eticyclidine

IUPAC Name

N-ethyl-1-phenylcyclohexan-1-amine

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

InChI

InChI=1S/C14H21N/c1-2-15-14(11-7-4-8-12-14)13-9-5-3-6-10-13/h3,5-6,9-10,15H,2,4,7-8,11-12H2,1H3

InChI Key

IFYLVUHLOOCYBG-UHFFFAOYSA-N

SMILES

CCNC1(CCCCC1)C2=CC=CC=C2

Solubility

In water, 98.94 mg/L at 25 °C (est)

Synonyms

N-ethyl-1-phenylcyclohexylamine
N-ethyl-1-phenylcyclohexylamine hydrochloride

Canonical SMILES

CCNC1(CCCCC1)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.